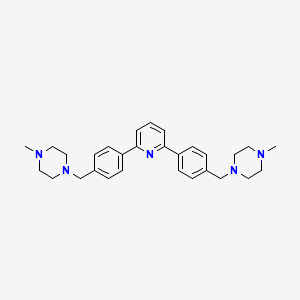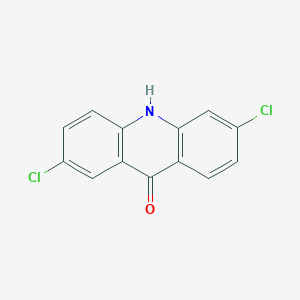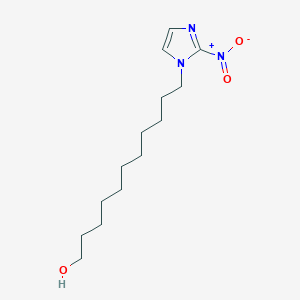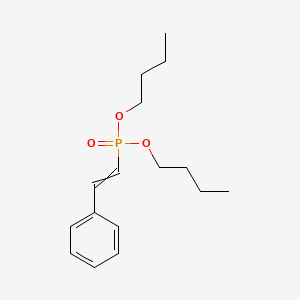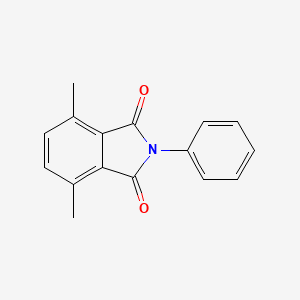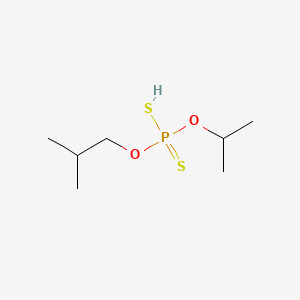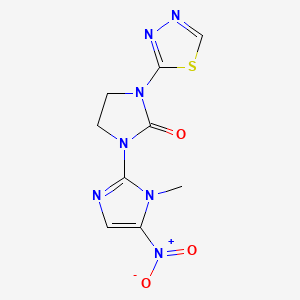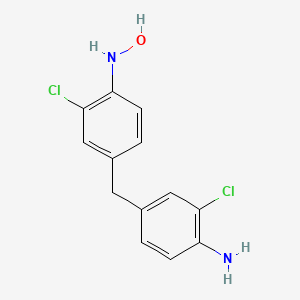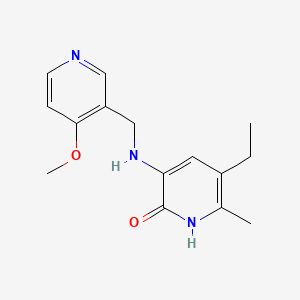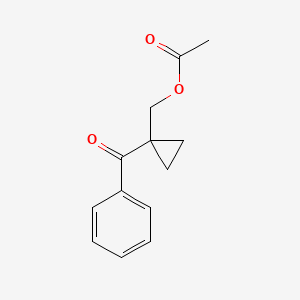
(1-Benzoylcyclopropyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzoylcyclopropyl)methyl acetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring bonded to a benzoyl group and an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylcyclopropyl)methyl acetate typically involves the esterification of (1-Benzoylcyclopropyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzoylcyclopropyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: (1-Benzoylcyclopropyl)methanol.
Substitution: Various amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Benzoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Benzoylcyclopropyl)methyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active (1-Benzoylcyclopropyl)methanol, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropyl and benzoyl groups.
Ethyl acetate: Another simple ester used as a solvent with similar chemical properties.
Benzyl acetate: Contains a benzyl group instead of a cyclopropyl group, used in fragrances and flavorings.
Uniqueness
(1-Benzoylcyclopropyl)methyl acetate is unique due to the presence of the cyclopropyl ring, which imparts strain and reactivity to the molecule. The benzoyl group also adds to its distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
51175-74-7 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(1-benzoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H14O3/c1-10(14)16-9-13(7-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
CZQWWSJFVDFWON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1(CC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


